

# Commercial Suppliers and Technical Profile of 4-Fluoro-2-methoxyphenol (97% Purity)

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenol

Cat. No.: B1225191

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Fluoro-2-methoxyphenol** is a fluorinated guaiacol derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. As a versatile building block, it serves as a crucial intermediate in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability of **4-Fluoro-2-methoxyphenol** at 97% purity, along with detailed experimental protocols for its synthesis and analysis, and an examination of the biological signaling pathways modulated by structurally related methoxyphenols.

## Commercial Availability

A number of chemical suppliers offer **4-Fluoro-2-methoxyphenol** with a purity of 97% or greater. The following table summarizes the offerings from prominent vendors, including CAS number, molecular formula, and available quantities. Pricing information is subject to change and should be verified on the respective supplier websites.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
Sigma-Aldrich	4-Fluoro-2-methoxyphenol	450-93-1	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub>	142.13 g/mol	97%	5 g[1]
Thermo Scientific	4-Fluoro-2-methoxyphenol	450-93-1	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub>	142.13 g/mol	97%	1 g, 25 g[2][3]
CP Lab Safety	4-Fluoro-2-methoxyphenol	450-93-1	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub>	142.13 g/mol	min 97% (GC)	100 g[4]

## Physicochemical Properties

Property	Value	Reference
Boiling Point	195 °C (lit.)	[1]
Density	1.247 g/mL at 25 °C (lit.)	[1]
Refractive Index	n <sub>20</sub> /D 1.517 (lit.)	[1]
Flash Point	101.6 °C (closed cup)	[1]

## Experimental Protocols

### Synthesis of 4-Fluoro-2-methoxyphenol

While a direct, detailed protocol for the synthesis of **4-Fluoro-2-methoxyphenol** was not found in the immediate search, a plausible and commonly employed synthetic route is the selective methoxylation of a suitable precursor. The following protocol is adapted from the synthesis of a structurally related compound, 4-fluoro-2-methoxy-1-nitrobenzene, from 2,4-difluoro-1-nitrobenzene, which illustrates the selective methoxylation of a fluorinated benzene ring.[3]

Reaction Scheme:

A potential synthetic route could involve the selective formylation and subsequent Baeyer-Villiger oxidation of 3-fluoroanisole. An alternative, more direct approach adapted from related syntheses would be the selective methoxylation of 4-fluorocatechol, though this may present challenges with regioselectivity. A multi-step synthesis starting from 2,4-difluoronitrobenzene is outlined in a patent for a related compound and can be adapted.<sup>[3]</sup>

#### Materials:

- 2,4-Difluoronitrobenzene
- Methanol
- Potassium tert-butoxide
- Toluene
- Hydrochloric acid
- Raney Nickel
- Sodium Nitrite
- Sulfuric Acid
- Water

#### Procedure:

- Preparation of 4-fluoro-2-methoxy-1-nitrobenzene: In a round bottom flask, dissolve 2,4-difluoronitrobenzene in toluene. Cool the mixture to 0°C and slowly add methanol. Add potassium tert-butoxide portion-wise while maintaining the temperature at 0°C. Stir for 15-30 minutes at 0°C, then allow the reaction to warm to 20°C and stir for 4 hours. Quench the reaction with water.<sup>[3]</sup>
- Reduction to 4-fluoro-2-methoxyaniline: The resulting 4-fluoro-2-methoxy-1-nitrobenzene is reduced to the corresponding aniline. In an autoclave, charge methanol and 4-fluoro-2-methoxy-1-nitrobenzene. Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere. Pressurize the autoclave with hydrogen gas and heat to facilitate the reduction.

- **Diazotization and Hydrolysis:** Prepare a solution of 4-fluoro-2-methoxyaniline in aqueous sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. The resulting diazonium salt solution is then added to boiling water to hydrolyze the diazonium group to a hydroxyl group, yielding **4-Fluoro-2-methoxyphenol**.
- **Work-up and Purification:** Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Fluoro-2-methoxyphenol**.

## Quality Control and Characterization: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the identity of **4-Fluoro-2-methoxyphenol**. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance.

Materials:

- **4-Fluoro-2-methoxyphenol** sample
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
- Pyridine (anhydrous)
- Ethyl acetate (HPLC grade)

Procedure:

- **Sample Preparation:** Dissolve a small amount (1-5 mg) of the **4-Fluoro-2-methoxyphenol** sample in ethyl acetate.
- **Derivatization:** To the sample solution, add an excess of the silylating agent (MSTFA with 1% TMCS) and a small amount of pyridine. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.

- GC-MS Analysis:
  - Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
  - Gas Chromatography: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program would be an initial hold at a lower temperature (e.g., 80°C) followed by a ramp to a higher temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.
  - Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum of the TMS-derivatized **4-Fluoro-2-methoxyphenol** will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.

## Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by **4-Fluoro-2-methoxyphenol** are limited, research on structurally similar methoxyphenolic compounds provides valuable insights into their potential mechanisms of action. For instance, 2-methoxy-4-vinylphenol, a naturally occurring phenolic compound, has been shown to exert potent anti-inflammatory effects by inhibiting the NF- $\kappa$ B and MAPK signaling pathways.<sup>[5]</sup>

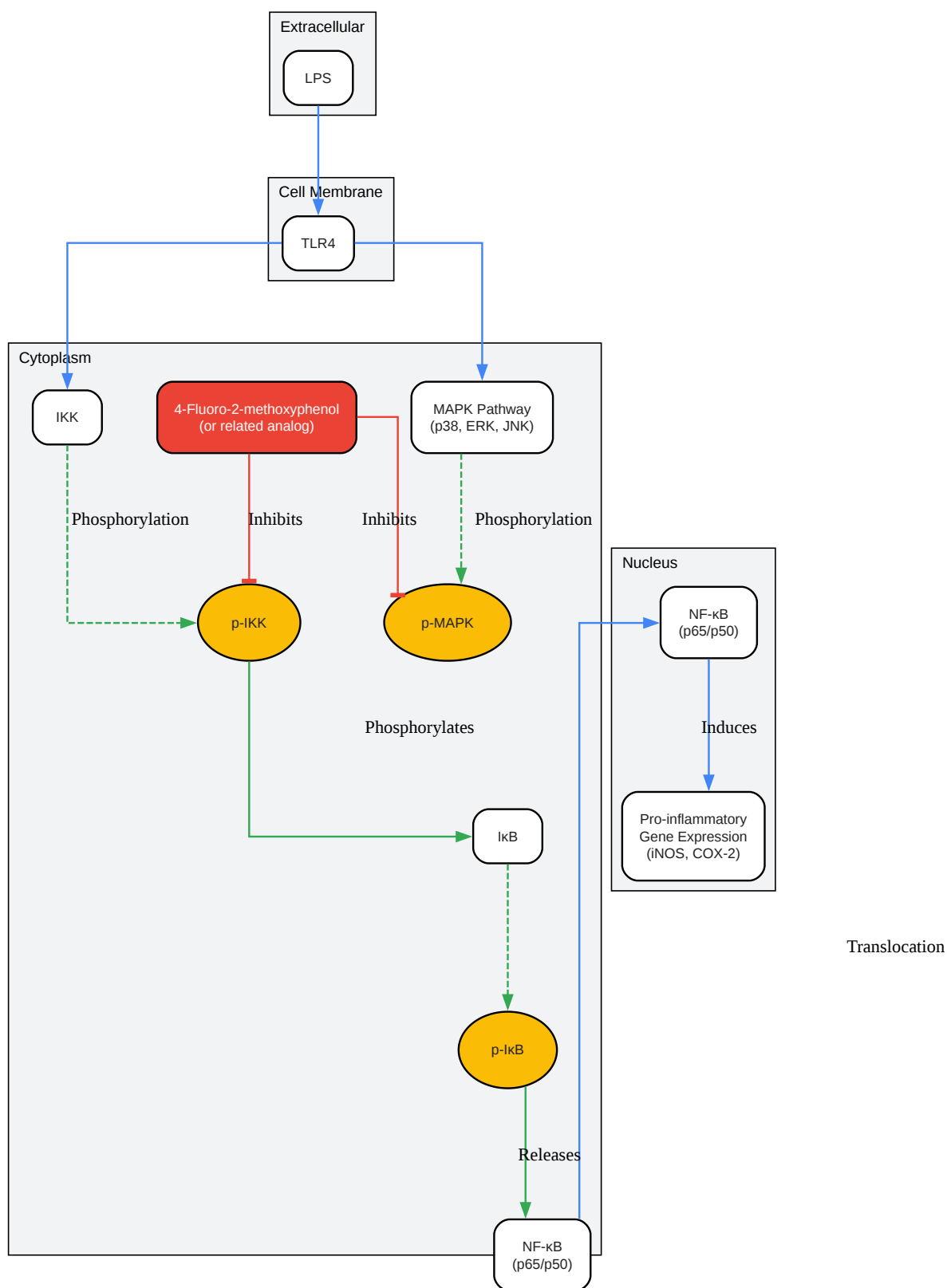
## Inhibition of NF- $\kappa$ B and MAPK Signaling Pathways

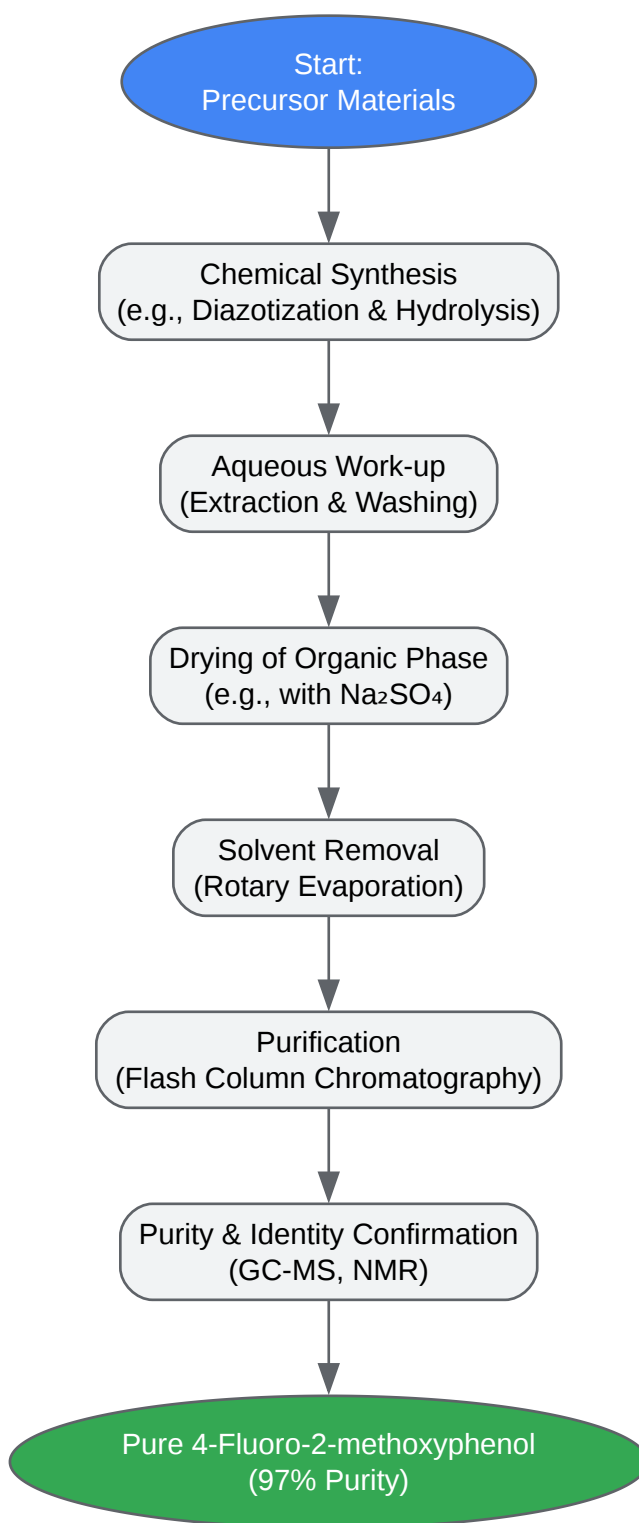
LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells such as macrophages. This activation leads to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE<sub>2</sub>). The expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is controlled by the transcription factor NF- $\kappa$ B and the mitogen-activated protein kinase (MAPK) signaling cascades.

2-methoxy-4-vinylphenol has been demonstrated to inhibit the LPS-induced production of NO and PGE<sub>2</sub> by suppressing the expression of iNOS and COX-2 in RAW264.7 macrophage cells.<sup>[5]</sup> This inhibitory effect is achieved through the suppression of both the NF- $\kappa$ B and MAPK pathways. Specifically, it was shown to prevent the translocation of the p65 subunit of NF- $\kappa$ B into the nucleus by inhibiting the degradation of its inhibitor, I $\kappa$ B.<sup>[5]</sup> Furthermore, it was

observed to block the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK.  
[5]

The following diagram illustrates the inhibitory effect of a methoxyphenolic compound on these pro-inflammatory signaling pathways.





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